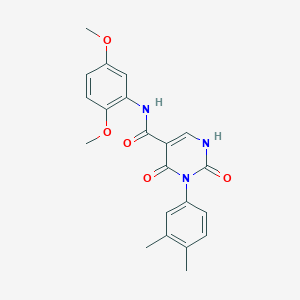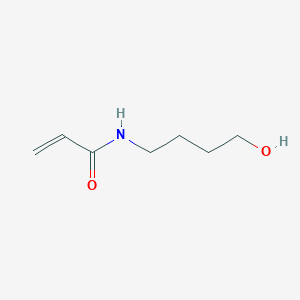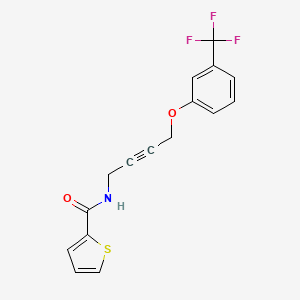![molecular formula C17H17ClN2O3 B2846278 4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide CAS No. 302822-95-3](/img/structure/B2846278.png)
4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been shown to have various physiological effects.
作用機序
4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide inhibits the enzyme this compound, which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels by this compound has been shown to have various biochemical and physiological effects. It has been shown to have pain-relieving effects by reducing the release of pain-inducing neurotransmitters. Additionally, it has anti-inflammatory effects by reducing the production of inflammatory cytokines. Moreover, it has neuroprotective effects by reducing the damage caused by oxidative stress in the brain.
実験室実験の利点と制限
The use of 4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide in lab experiments has several advantages. It is a potent inhibitor of this compound, which allows for the study of the physiological effects of increased endocannabinoid levels. Additionally, this compound has been shown to have high selectivity for this compound, which reduces the likelihood of off-target effects. However, the use of this compound in lab experiments also has limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. Moreover, its potency and selectivity can make it difficult to determine the specific effects of this compound inhibition.
将来の方向性
There are several future directions for the study of 4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide. One potential direction is the study of its use in the treatment of anxiety and depression. Additionally, this compound has been shown to have anti-cancer effects, which could be further studied. Moreover, future research could focus on the development of more potent and selective this compound inhibitors that could be used in a clinical setting.
合成法
The synthesis of 4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide involves multiple steps, including the reaction of 4-chlorobenzoyl chloride with 2-furancarboxaldehyde to form 4-chloro-2-furancarbonyl chloride. This intermediate is then reacted with isopropylamine to form 4-chloro-N-(2-furanyl)-N-isopropylcarbamoyl chloride, which is further reacted with (E)-2-(2-furyl)ethenylamine to produce the final product.
科学的研究の応用
The inhibition of 4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide by this compound has been studied extensively in scientific research. It has been shown to increase endocannabinoid levels in the body, which has various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection. Additionally, this compound has been studied for its potential use in the treatment of various diseases such as anxiety, depression, and cancer.
特性
IUPAC Name |
4-chloro-N-[(E)-1-(furan-2-yl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11(2)19-17(22)15(10-14-4-3-9-23-14)20-16(21)12-5-7-13(18)8-6-12/h3-11H,1-2H3,(H,19,22)(H,20,21)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOHQJQOHXIOCJ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2846200.png)
![benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2846202.png)
![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)


![N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2846208.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)

![Methyl 2-[6-methyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846213.png)
![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)